molecular formula C19H18N2OS B5764740 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B5764740
M. Wt: 322.4 g/mol
InChI Key: FZNIQOIZHVQADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a thiazole derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is complex and not fully understood. It is believed to act by inhibiting various enzymes and proteins involved in cellular processes, leading to a disruption of normal cellular function. Additionally, it may modulate various signaling pathways involved in inflammation and cell growth.
Biochemical and Physiological Effects:
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective properties. It has been shown to modulate various signaling pathways involved in these processes, leading to a reduction in inflammation, inhibition of cancer cell growth, and protection against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its wide range of potential applications. It has been shown to exhibit activity in various biological systems, making it a versatile tool for investigation. However, one limitation is its complex mechanism of action, which can make it difficult to fully understand its effects on cellular processes.

Future Directions

There are numerous future directions for research involving 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is its potential use as a treatment for various types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further investigation is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves a multi-step process that requires careful attention to detail. The starting materials include 4-methylacetophenone, 2-aminothiazole, and methyl iodide. The reaction proceeds through a series of steps that involve the formation of various intermediates, ultimately resulting in the target compound.

Scientific Research Applications

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research involves its use as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-8-10-15(11-9-12)17-14(3)23-19(20-17)21-18(22)16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNIQOIZHVQADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

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